Product packaging for (~2~H_9_)Butan-1-(~2~H_2_)amine(Cat. No.:CAS No. 347841-81-0)

(~2~H_9_)Butan-1-(~2~H_2_)amine

Cat. No.: B1376990
CAS No.: 347841-81-0
M. Wt: 84.2 g/mol
InChI Key: HQABUPZFAYXKJW-NRURKIGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotopes in Mechanistic and Analytical Studies

Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be detected through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). rsc.org Their use is fundamental in a wide array of scientific disciplines, from chemistry and biology to environmental science and medicine. The key advantage of stable isotope labeling lies in its ability to introduce a detectable mass or spectroscopic difference into a molecule without significantly altering its chemical properties. chemrxiv.org

Deuterium, with a mass twice that of protium (B1232500) (¹H), offers a significant mass change when substituted for hydrogen. This substantial difference has a pronounced effect on the vibrational frequencies of chemical bonds, particularly the carbon-hydrogen (C-H) bond. youtube.com The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE), where a reaction involving the breaking of a C-D bond is significantly slower than the corresponding reaction with a C-H bond. nih.govnih.gov

The KIE is a powerful tool for elucidating reaction mechanisms. nih.gov By comparing the rates of reaction for a deuterated and a non-deuterated compound, chemists can determine whether the C-H bond is broken in the rate-determining step of the reaction. nih.govnih.gov A large primary KIE (typically kH/kD of 2-8) is indicative of C-H bond cleavage in the slowest step of a reaction. nih.gov Secondary KIEs, which are smaller, can provide information about changes in hybridization at a carbon atom during a reaction. youtube.comnih.gov

The use of deuterium-labeled compounds like (0>em="">ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(0>em="">ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine is crucial for tracing the transformation of molecules. In mass spectrometry, the mass difference between the deuterated and non-deuterated compound allows for clear identification and quantification. wisc.eduproteomexchange.org This is particularly useful in metabolic studies, where researchers can follow the metabolic fate of a drug or other xenobiotic. chemrxiv.org

In NMR spectroscopy, the presence of deuterium can simplify complex proton NMR spectra and provide unique structural and dynamic information. wikipedia.org While proton (¹H) NMR is a staple in chemical analysis, deuterium (²H) NMR can be used to verify the extent of deuteration and to study the orientation and mobility of molecules in solid-state materials. wikipedia.org

Overview of Research Trends in Perdeuterated Primary Aliphatic Amines

Perdeuterated primary aliphatic amines, such as (0>em="">ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(0>em="">ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, are of growing interest in several research areas. The synthesis of these compounds can be challenging, often requiring multi-step procedures. epj-conferences.org However, recent advancements in catalysis have led to more efficient methods for the deuteration of amines. nih.govnih.gov

One significant application of perdeuterated amines is in the field of materials science. The incorporation of deuterated molecules into polymers and other materials allows for detailed studies of their structure and dynamics using techniques like neutron scattering. epj-conferences.org In the pharmaceutical industry, deuterated compounds are used as internal standards in bioanalytical assays to improve accuracy and precision. wisc.eduproteomexchange.org Furthermore, the strategic deuteration of drug molecules can alter their metabolic profiles, potentially leading to improved pharmacokinetic properties. nih.gov Research continues to explore the synthesis and application of these valuable labeled compounds in diverse scientific fields. chemscene.comnih.gov

Data Tables

Table 1: Spectroscopic Properties of Butylamine and its Deuterated Analog

This table presents a hypothetical comparison of the spectroscopic properties of Butan-1-amine and its perdeuterated analog, (0>em="">ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(0>em="">ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine. The values for the deuterated compound are based on general principles of isotopic effects on spectroscopy.

PropertyButan-1-amine (C₄H₁₁N)(2H_9)Butan-1-(0>em="">ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine (C₄D₁₁N)Molecular Weight ( g/mol ) 73.14 nih.gov84.21¹H NMR (ppm) Signals present for all 11 protons. libretexts.orgNo signals observed.²H NMR (ppm) No signals observed.Signals corresponding to the different deuterium environments would be present. wikipedia.org¹³C NMR (ppm) Characteristic signals for the 4 carbon atoms.Signals would show a slight upfield shift and splitting due to coupling with deuterium.Mass Spec (m/z of M⁺) 7384

Table 2: Vibrational Frequencies of C-H and C-D Bonds

This table illustrates the typical difference in vibrational frequencies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds, which is the basis for the kinetic isotope effect.

Bond TypeTypical Stretching Frequency (cm⁻¹)
C-H ~2850-3000
C-D ~2100-2200
N-H ~3300-3500
N-D ~2400-2600

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11N B1376990 (~2~H_9_)Butan-1-(~2~H_2_)amine CAS No. 347841-81-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,1,1,2,2,3,3,4,4,4-undecadeuteriobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N/c1-2-3-4-5/h2-5H2,1H3/i1D3,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQABUPZFAYXKJW-NRURKIGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745811
Record name (~2~H_9_)Butan-1-(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-81-0
Record name (~2~H_9_)Butan-1-(~2~H_2_)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Perdeuterated Butan 1 Amine and Analogues

Strategies for Comprehensive Deuterium (B1214612) Incorporation

Achieving high levels of deuterium incorporation, especially to the point of perdeuteration (full replacement of protium (B1232500) with deuterium), requires specialized synthetic strategies. These can be broadly categorized into two main approaches: direct exchange of existing hydrogen atoms with deuterium and building the molecule from already deuterated starting materials.

Hydrogen-Deuterium Exchange Protocols

Hydrogen-Deuterium (H-D) exchange reactions are a direct method for introducing deuterium into a molecule by swapping hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). libretexts.org These reactions can be facilitated by catalysts, which can be acidic, basic, or metallic. wikipedia.org

For amines, H-D exchange can be a powerful tool. The acidity of α-hydrogens to a carbonyl group allows for their exchange with deuterium in the presence of D₂O, a process that can be accelerated by acid or base catalysts. libretexts.org While this is more directly applicable to ketones and aldehydes, similar principles can be applied to amines under the right conditions. For instance, using deuterated trifluoroacetic acid (CF₃COOD) has been shown to be an effective method for the H-D exchange of aromatic amines and amides. nih.gov This method is advantageous due to the ease of preparation of the reagent and its ability to dissolve a wide range of substrates. nih.gov However, the efficiency of the exchange can be influenced by the basicity of the amine. nih.gov

The general principle of H-D exchange relies on establishing an equilibrium between the substrate and a large excess of the deuterium source to drive the reaction towards complete deuteration. wikipedia.org The reaction conditions, such as pH and temperature, are critical and must be carefully controlled to maximize deuterium incorporation while minimizing side reactions or degradation of the starting material. wikipedia.org

De novo Synthesis Approaches Utilizing Deuterated Precursors

An alternative to direct exchange is the de novo synthesis of the target molecule from smaller, readily available deuterated building blocks. This bottom-up approach offers precise control over the location and level of deuteration. nih.govrsc.org

A common strategy for synthesizing α-deuterated primary amines involves the reduction of nitriles, imines, or oximes using deuterated reducing agents. nih.gov For example, lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reagent for the reduction of nitriles and amides to form deuterated amines. However, the availability and cost of such reagents can be a limiting factor. nih.gov

Another versatile method involves the use of deuterated alkyl halides to alkylate amines or their synthetic equivalents. More recently, methods have been developed that utilize D₂O as the deuterium source in reductive processes. For instance, the reductive deuteration of oximes using samarium(II) iodide (SmI₂) in the presence of D₂O provides excellent levels of deuterium incorporation at the α-position of primary amines. nih.gov This method is notable for its high chemoselectivity and tolerance of various functional groups. nih.gov

A divergent and metal-free approach for the synthesis of selectively deuterated amines has also been reported, starting from ynamides. nih.govrsc.org By treating ynamides with a mixture of triflic acid and either deuterated or non-deuterated triethylsilane, a variety of amines can be produced with high levels of deuterium incorporation at the α and/or β positions. nih.govrsc.org This method's versatility allows for the targeted synthesis of specifically labeled amines. nih.gov

Advanced Catalytic Systems and Methodologies for Perdeuteration

The development of advanced catalytic systems has been instrumental in improving the efficiency and selectivity of deuteration reactions. These catalysts can be broadly classified into metal-based and metal-free systems.

Platinum-Group Metal Catalysis in Deuterium Exchange (e.g., Pt/C with D₂O)

Platinum-group metals, particularly platinum on carbon (Pt/C), are highly effective catalysts for H-D exchange reactions using D₂O as the deuterium source. jst.go.jpacs.org These heterogeneous catalysts can facilitate the deuteration of a wide range of organic compounds, including aromatic systems and saturated hydrocarbons. jst.go.jpnih.gov

The mechanism often involves the activation of both the C-H bond of the substrate and the D-O bond of D₂O on the metal surface. jst.go.jp For some reactions, the presence of hydrogen gas (H₂) can act as a crucial activator for the platinum-group metal catalyst, promoting the H-D exchange to proceed under milder conditions. jst.go.jpnih.gov This has been successfully applied to the deuteration of arenes and carboxylic acids. jst.go.jp A key advantage of this method is the use of D₂O, which is an inexpensive and readily available deuterium source. jst.go.jp

Specifically for amines, platinum on carbon has been used in deuteration reactions of allylic alcohols where an amylamine (B85964) was used as a hydrogen source to promote the H-D exchange. rsc.org While not a direct deuteration of the amine itself, this demonstrates the utility of platinum catalysis in complex deuteration schemes.

Catalyst SystemSubstrate TypeDeuterium SourceKey FeaturesReference
Pt/CAromatic Compounds, AlkanesD₂OHeterogeneous, requires activation by H₂ for milder conditions. jst.go.jpnih.gov
Rh-catalystN-Heterocycles, AlkylaminesD₂ gasEfficient for labeling complex pharmaceuticals. acs.org
Pd/CArenes, AlkanesD₂OTypically requires harsh reaction conditions (>220°C). jst.go.jp

Metal-Free and Organocatalyzed Deuteration Methods

Concerns about residual metal contamination in final products, particularly for pharmaceutical applications, have driven the development of metal-free deuteration methods. nih.govrsc.org

One notable approach involves the use of organophotocatalysts. A recently developed method for the α-deuteration of unprotected primary amines utilizes a combination of an organophotocatalyst and a thiol hydrogen atom transfer (HAT) catalyst with D₂O as the deuterium source. rsc.orgnih.gov This reaction proceeds under mild conditions using visible light and demonstrates high levels of deuterium incorporation with excellent chemo- and site-selectivity. rsc.orgnih.gov

Another significant metal-free strategy relies on the use of strong Brønsted acids, such as deuterated trifluoroacetic acid (CF₃COOD), to catalyze H-D exchange in aromatic amines. nih.gov This method avoids the need for metal catalysts and is effective for a variety of substrates. nih.gov Additionally, a versatile and divergent synthesis of selectively deuterated amines from ynamides using triflic acid and a deuterated silane (B1218182) is a prime example of a metal-free approach that offers high control over the deuteration pattern. nih.govrsc.org

Role of Protective Groups in Achieving High Deuterium Incorporation

In the synthesis of complex molecules, protecting groups are often essential to mask reactive functional groups and direct reactions to specific sites. organic-chemistry.org In the context of deuteration, protecting the amine functionality can be crucial for achieving high levels of deuterium incorporation elsewhere in the molecule without undesired side reactions at the nitrogen atom. youtube.com

For example, an amine can be protected as a carbamate, which renders the nitrogen non-nucleophilic. organic-chemistry.org This allows for subsequent reactions, including deuteration steps, to be carried out on other parts of the molecule. organic-chemistry.org Common amine protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), which can be removed under acidic and basic conditions, respectively. organic-chemistry.org

Challenges and Future Directions in High-Yield Perdeuteration

Achieving high-yield perdeuteration—the complete replacement of all hydrogen atoms with deuterium in a molecule like butan-1-amine—presents significant synthetic challenges. However, ongoing research is paving the way for more efficient and comprehensive deuteration strategies.

A primary challenge is the high cost and limited availability of some deuterated reagents and starting materials, such as lithium aluminum deuteride (LiAlD₄) and deuterated glucose. nih.gov The use of bulk D₂O as a solvent or reagent in processes like bacterial fermentation for producing deuterated biomolecules can also lead to issues such as cellular toxicity and reduced protein yields. nih.gov

Future directions in high-yield perdeuteration focus on overcoming these obstacles through innovative chemical strategies.

Development of Novel Catalytic Systems: Research is increasingly focused on creating more efficient, selective, and robust catalysts for H/D exchange. This includes exploring new metal-based catalysts and metal-free systems that can operate under milder conditions and with greater functional group tolerance. nih.gov

Multicomponent Reactions (MCRs): The use of deuterated building blocks in MCRs is a promising strategy. These one-pot reactions, which combine three or more starting materials, can efficiently construct complex deuterated molecules. For example, using deuterated aldehydes or isonitriles in MCRs allows for the precise installation of deuterium at specific metabolic "soft spots" in a single synthetic step. researchgate.net

Innovative Deuterium Sources: The use of D₂O as an inexpensive and readily available deuterium source is a key goal. Methods that can efficiently activate D₂O, such as the SmI₂-mediated reduction of oximes, are highly valuable for creating α-deuterated amines. nih.gov

Improved Biological Production Methods: For deuterated biomolecules, new fermentation methodologies are being developed that avoid the issues associated with growth in D₂O-based media. One such approach involves growing cultures in H₂O with the addition of ²H-labeled amino acids, which has been shown to significantly increase yields while still achieving high levels of deuteration (75-80%). nih.gov

These advancements aim to make the synthesis of perdeuterated compounds like butan-1-amine more efficient, cost-effective, and accessible for a wide range of applications, from drug discovery to materials science. nih.govnih.gov

Advanced Spectroscopic Characterization of Perdeuterated Butan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) introduces significant changes in the NMR spectra, which can be systematically analyzed to confirm the isotopic labeling and to understand the subtle electronic and structural consequences.

In the ¹H NMR spectrum of a partially deuterated amine, the most immediate and noticeable effect is the alteration of signals corresponding to exchangeable protons, such as those in the amino (-NH₂) group. libretexts.orgopenochem.org These protons can readily exchange with deuterium from deuterated solvents or other deuterium sources, leading to a disappearance of their corresponding signals in the ¹H NMR spectrum. openochem.org This phenomenon is a key diagnostic tool for identifying protons attached to heteroatoms. libretexts.orgopenochem.org

For a compound like "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine," a standard ¹H NMR spectrum would ideally show no signals, confirming complete deuteration. However, in practice, incomplete deuteration can lead to residual proton signals. The integration of these residual signals for the alkyl chain protons (at the α, β, γ, and δ positions) and the amino protons provides a quantitative measure of the extent of deuteration at each site.

The chemical shifts of any residual alkyl protons are also influenced by the neighboring deuterium atoms. While the effect is generally small, it can lead to minor upfield or downfield shifts compared to the non-deuterated analogue. studymind.co.uk The primary effect, however, is on the multiplicity of the signals. The spin-spin coupling between protons and deuterons (J-coupling) is significantly smaller than proton-proton coupling. Due to the spin (I=1) of deuterium, a residual proton attached to a carbon bearing a deuteron (a -CHD- group) would appear as a 1:1:1 triplet. magritek.com

Illustrative ¹H NMR Data for Partially Deuterated Butan-1-amine:

PositionNon-Deuterated Chemical Shift (ppm)Expected Observations in Perdeuterated Butan-1-amine with Residual Protons
-NH₂~1.18 (broad singlet)Signal diminishes or disappears upon D₂O exchange. libretexts.orgopenochem.org
α-CH₂~2.68 (triplet)Residual proton signal would show complex splitting due to coupling with neighboring deuterons.
β-CH₂~1.40 (sextet)Residual proton signal would exhibit altered multiplicity.
γ-CH₂~1.32 (sextet)Residual proton signal would have a different splitting pattern.
δ-CH₃~0.91 (triplet)Residual proton signal would show modified coupling.

Note: The actual chemical shifts and multiplicities for residual protons in "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine" would depend on the precise pattern of deuteration and the solvent used.

²H NMR spectroscopy is the most direct method for observing deuterium nuclei and is invaluable for verifying the effectiveness of deuteration and determining the site-specific distribution of deuterium atoms within a molecule. magritek.comwikipedia.org While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is generally lower. magritek.comwikipedia.org

In the ²H NMR spectrum of "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine," distinct signals are expected for the deuterium atoms at the amino, α, β, γ, and δ positions, provided the resolution is sufficient to distinguish them. The chemical shifts in ²H NMR are, to a very good approximation, identical to the ¹H chemical shifts of the corresponding protons in the non-deuterated molecule. blogspot.comillinois.edu The integration of these signals allows for the quantification of deuterium incorporation at each specific site. This technique is particularly useful for analyzing the outcomes of synthetic deuteration procedures, which may result in non-uniform isotopic distribution. wisc.edunih.gov

Expected ²H NMR Chemical Shifts for (ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine:

PositionExpected Chemical Shift (ppm)
-ND₂~1.18
α-CD₂~2.68
β-CD₂~1.40
γ-CD₂~1.32
δ-CD₃~0.91

Note: These are predicted values based on the ¹H NMR spectrum of butan-1-amine.

The ¹³C NMR spectrum of a perdeuterated compound like "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine" exhibits characteristic features resulting from the presence of deuterium. The primary effects are changes in chemical shifts (isotope shifts) and the observation of ¹³C-²H spin-spin coupling. rsc.org

Deuterium substitution typically causes a small upfield shift (to lower ppm values) for the directly attached carbon atom (a one-bond isotope effect, ¹ΔC(D)) and smaller shifts for more distant carbons. huji.ac.il These one-bond isotope shifts can range from 0.2 to 1.5 ppm. huji.ac.il

Furthermore, in a proton-decoupled ¹³C NMR spectrum, the signals for the deuterated carbons are split into multiplets due to coupling with the attached deuterium atoms. A carbon bonded to a single deuterium (-CD-) will appear as a 1:1:1 triplet, a -CD₂- group will be a 1:2:3:2:1 quintet, and a -CD₃ group will be a 1:3:6:7:6:3:1 septet. blogspot.com The observation of these specific splitting patterns provides definitive evidence for the number of deuterium atoms attached to each carbon. However, these signals can be broad and have a lower signal-to-noise ratio due to the less efficient relaxation of deuterated carbons and the splitting of the signal intensity. blogspot.com

Predicted ¹³C NMR Data for (ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine:

Carbon PositionNon-Deuterated Chemical Shift (ppm) docbrown.infoExpected Multiplicity in Perdeuterated CompoundExpected Isotope Shift (ppm)
~41.8Quintet (1:2:3:2:1)Upfield shift
~36.2Quintet (1:2:3:2:1)Upfield shift
~20.3Quintet (1:2:3:2:1)Upfield shift
~13.9Septet (1:3:6:7:6:3:1)Upfield shift

Note: The exact chemical shifts and isotope effects can vary with the solvent and temperature.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in vibrational frequencies, providing a powerful tool for assigning specific vibrational modes. researchgate.net

The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the vibrating atoms. Consequently, when a hydrogen atom is replaced by a deuterium atom, the increased mass leads to a decrease in the vibrational frequency. This isotopic shift is most pronounced for modes that involve significant motion of the substituted atom, such as stretching and bending vibrations. nih.govnih.gov

For "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine," the most significant shifts are expected for the N-H and C-H stretching and bending modes. The N-H stretching vibrations, typically found in the 3300-3500 cm⁻¹ region for primary amines, will shift to a lower frequency for the N-D stretches. researchgate.net Similarly, the C-H stretching vibrations, usually observed around 2800-3000 cm⁻¹, will be replaced by C-D stretching vibrations at a significantly lower wavenumber. nd.edu

Illustrative Vibrational Frequency Shifts for Perdeuterated Butan-1-amine:

Vibrational ModeTypical Frequency in Non-Deuterated Compound (cm⁻¹)Expected Frequency in Perdeuterated Compound (cm⁻¹)Approximate Shift Factor (νH/νD)
N-H Asymmetric Stretch~3370 researchgate.net~2500~1.35
N-H Symmetric Stretch~3290 researchgate.net~2430~1.35
C-H Aliphatic Stretch~2850-2960~2100-2200~1.35
N-H Scissoring~1600~1180~1.36

Note: These are approximate values, and the actual frequencies can be influenced by factors such as hydrogen bonding and molecular conformation.

The isotopic shifts discussed above facilitate the unambiguous assignment of vibrational modes involving the amino and alkyl groups. In the IR and Raman spectra of "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine," the absence of strong absorptions in the N-H and C-H stretching regions, coupled with the appearance of new, strong bands at lower frequencies, confirms the extensive deuteration.

The N-D stretching vibrations are expected to appear in the region of approximately 2400-2500 cm⁻¹. Similar to primary amines, two distinct N-D stretching bands, corresponding to asymmetric and symmetric vibrations, may be observed. The C-D stretching vibrations of the deuterated alkyl chain are anticipated in the 2100-2200 cm⁻¹ range. nd.edu This region is often clear of other fundamental vibrations, making the C-D stretch a useful and minimally perturbative probe of local molecular environment. nd.edu

In addition to the stretching modes, bending (or deformation) modes also exhibit significant isotopic shifts. For instance, the N-H scissoring mode of a primary amine, typically seen around 1600 cm⁻¹, will shift to a lower frequency for the N-D scissoring mode. Similarly, C-H bending and wagging modes will be replaced by their C-D counterparts at lower wavenumbers. The comprehensive analysis of these shifts in both IR and Raman spectra allows for a detailed and confident assignment of the vibrational modes of the perdeuterated molecule.

Conformational Studies through Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of molecules like butan-1-amine. The molecule can exist in different rotational isomers (conformers), primarily the anti and gauche forms, arising from rotation around the C-C bonds. The substitution of hydrogen with deuterium atoms, as in "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine," significantly alters the vibrational frequencies due to the increased mass of deuterium. This isotopic shift is instrumental in assigning specific vibrational modes to different conformers. ispc-conference.orgresearchgate.net

In the vibrational spectrum of perdeuterated butan-1-amine, the N-D and C-D stretching frequencies appear at lower wavenumbers compared to the N-H and C-H stretches of its non-deuterated counterpart. For instance, N-H stretching in primary amines is typically observed in the 3300-3500 cm⁻¹ region, whereas N-D stretching bands are expected to appear around 2400-2600 cm⁻¹. libretexts.org Similarly, C-H stretches (2800-3000 cm⁻¹) shift to lower frequencies upon deuteration.

The subtle energy differences between the anti and gauche conformers lead to distinct peaks in the fingerprint region of the IR and Raman spectra. researchgate.net By analyzing these spectra, often at varying temperatures, the relative populations of the conformers can be determined. For example, studies on similar deuterated alkanols have shown that doublet characteristics in the hydroxyl/deuteroxyl stretching region can be resolved and assigned to specific conformers. researchgate.net For perdeuterated butan-1-amine, specific bands corresponding to C-C stretching, C-N stretching, and various bending and rocking modes (e.g., CD₂ scissoring, twisting, and wagging) can be assigned to either the anti or gauche form.

Table 1: Representative Vibrational Modes for Conformational Analysis of Perdeuterated Butan-1-amine

Vibrational ModeExpected Frequency Range (cm⁻¹)Conformer Information
N-D₂ Asymmetric Stretch~2500 - 2600Sensitive to intermolecular interactions
N-D₂ Symmetric Stretch~2400 - 2500Sensitive to intermolecular interactions
C-D Stretching~2100 - 2250Overall deuteration confirmation
N-D₂ Scissoring~1180 - 1220Can differ slightly between conformers
C-N Stretching~1000 - 1200Frequency shifts with C-C bond rotation
C-C Skeletal Vibrations~800 - 1100Distinct patterns for anti and gauche forms

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for the analysis of isotopically labeled compounds, providing precise information on molecular weight, isotopic enrichment, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Verification of Isotopic Purity

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition and assessing the isotopic purity of deuterated compounds like "(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine". nih.govresearchgate.netrsc.org Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the differentiation between isotopologues—molecules that have the same chemical formula but differ in their isotopic composition. acs.org

The verification of isotopic purity involves measuring the relative abundances of the fully deuterated molecule (D₁₁) and any residual, partially hydrogenated isotopologues (D₁₀, D₉, etc.). nih.gov The theoretical exact mass of the perdeuterated butan-1-amine molecular ion ([C₄D₁₁N]⁺) can be calculated with high precision. By comparing this to the experimentally measured m/z value and identifying the signals of lower-mass isotopologues, the percentage of deuterium incorporation can be accurately calculated. This method is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net

Table 2: Theoretical Exact Masses of Perdeuterated Butan-1-amine Isotopologues

Isotopologue FormulaDescriptionTheoretical Exact Mass (Da)
C₄¹H₀D₁₁NFully deuterated (D₁₁)84.1578
C₄¹H₁D₁₀NContains one Hydrogen (D₁₀)83.1515
C₄¹H₂D₉NContains two Hydrogens (D₉)82.1452
C₄¹H₃D₈NContains three Hydrogens (D₈)81.1389
C₄¹H₁₁D₀NNon-deuterated (D₀)73.0891

Fragmentation Pattern Analysis of Perdeuterated Butan-1-amine

The analysis of fragmentation patterns in mass spectrometry provides crucial structural information. For aliphatic amines, the most characteristic fragmentation pathway is α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org

In non-deuterated butan-1-amine (C₄H₁₁N, Molar Mass ≈ 73.14 g/mol ), α-cleavage results in the loss of a propyl radical (•C₃H₇) and the formation of a resonance-stabilized iminium cation, [CH₂=NH₂]⁺. This fragment is typically the base peak in the mass spectrum, appearing at an m/z of 30. libretexts.orgnist.gov

For perdeuterated butan-1-amine (C₄D₁₁N, Molar Mass ≈ 84.16 g/mol ), the same α-cleavage mechanism occurs. However, due to the presence of deuterium, the masses of the resulting fragments are shifted. The molecular ion peak will appear at an m/z of 84. The α-cleavage leads to the loss of a perdeuterated propyl radical (•C₃D₇) and the formation of the deuterated iminium cation, [CD₂=ND₂]⁺. The calculated m/z for this fragment is 36. This significant shift in the base peak from m/z 30 to m/z 36 is a clear indicator of the deuteration at the α-carbon and the amino group. Other fragments resulting from cleavage at different points in the carbon chain will also show corresponding mass shifts.

Table 3: Comparison of Major Mass Spectrometry Fragments for Butan-1-amine and its Perdeuterated Analog

Fragment IonButan-1-amine (m/z)(2H_9)Butan-1-(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_2)amine (m/z)Fragmentation Pathway
[M]⁺7384Molecular Ion
[M - •C₃H₇]⁺ / [M - •C₃D₇]⁺30 (Base Peak)36 (Base Peak)α-Cleavage
[M - •C₂H₅]⁺ / [M - •C₂D₅]⁺4450Cleavage of C₂-C₃ bond
[M - •CH₃]⁺ / [M - •CD₃]⁺5866Cleavage of C₃-C₄ bond

Computational Chemistry and Theoretical Investigations on Perdeuterated Butan 1 Amine

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in solving the electronic Schrödinger equation. wikipedia.org However, exact solutions are only possible for the simplest systems. Therefore, a range of approximate methods has been developed, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. mdpi.com Unlike methods that calculate the complex many-electron wavefunction, DFT determines the system's energy and other properties from its electron density. weizmann.ac.il This approach has been successfully applied to study the structure, reactivity, and properties of various organic molecules, including amines and their deuterated analogues. mdpi.comresearchgate.net

Hybrid functionals, such as the widely used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional, have proven effective in calculating kinetic isotope effects and molecular force fields for deuterated compounds. mdpi.comacs.org For (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, DFT calculations would be employed to:

Optimize the molecular geometry to find the lowest energy structure.

Explore reaction mechanisms, for instance, in aminolysis reactions or deamination processes. ebi.ac.uknih.gov

Calculate electronic properties such as dipole moments and atomic charges, which govern intermolecular interactions.

The application of DFT to deuterated systems allows for the direct investigation of how isotopic substitution influences molecular stability and reactivity pathways. acs.org

For situations demanding higher accuracy, particularly for calculating reaction barriers and weak intermolecular interactions, high-level ab initio methods are employed. wikipedia.org These methods are based on a hierarchical improvement of the simplest ab initio approach, the Hartree-Fock (HF) method. wikipedia.org Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and coupled-cluster (CC) theory, systematically account for electron correlation, which is neglected in HF theory. researchgate.net

While computationally more demanding, these methods provide benchmark-quality data. For perdeuterated butan-1-amine, they would be crucial for:

Obtaining highly accurate conformational energies to distinguish between subtle energy differences of various rotamers.

Calculating precise deuterium (B1214612) isotope effects on properties like NMR chemical shifts. nih.gov

Validating the results obtained from more computationally efficient DFT methods.

The term ab initio signifies "from the beginning," indicating that these calculations rely only on fundamental physical constants without empirical parameters. wikipedia.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, if applicable, the solvation model.

A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Pople-style basis sets, such as 6-31G* and 6-311+G(d,p), are widely used and offer a good compromise between cost and accuracy. mdpi.comwikipedia.org For higher accuracy, correlation-consistent basis sets, like cc-pVDZ and aug-cc-pVTZ, are preferred as they are designed to systematically converge towards the complete basis set limit. wikipedia.org The inclusion of polarization functions (e.g., * or (d,p)) and diffuse functions (e.g., +) is essential for accurately describing the electron distribution in molecules with heteroatoms and for modeling non-covalent interactions.

Solvation models are necessary to simulate chemical processes in a liquid phase. wikipedia.org Implicit (or continuum) solvation models are a computationally efficient choice, where the solvent is represented as a continuous medium with a specific dielectric constant. youtube.comyoutube.com Popular implicit models include:

Polarizable Continuum Model (PCM): This is a widely used model that creates a solute-shaped cavity within the dielectric continuum. mdpi.comwikipedia.org

Solvation Model based on Density (SMD): This model is known for its accuracy in predicting free energies of solvation across a wide range of solvents. wikipedia.org

The selection of an appropriate solvation model is critical for studying deuterated amines in solution, as solvent interactions can significantly influence conformational equilibria and reaction energetics. mdpi.comyoutube.com

Molecular Structure and Conformation Modeling

The flexible alkyl chain of butan-1-amine allows it to exist in several different three-dimensional arrangements, or conformations, which arise from rotation about the C-C single bonds. lumenlearning.comyoutube.comquimicaorganica.org

Computational methods are ideally suited to map the potential energy surface of a molecule and identify its stable conformers. The conformational landscape of (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine is primarily determined by rotations around the C1-C2 and C2-C3 bonds. The key conformers are typically described by the dihedral angles along the carbon backbone, analogous to butane. quimicaorganica.org

The major conformers include anti and gauche arrangements. quimicaorganica.org In the anti conformation, the substituents are positioned on opposite sides, minimizing steric repulsion, which generally makes it the most stable form. quimicaorganica.org In gauche conformations, the substituents are closer, leading to a less stable arrangement. lumenlearning.com DFT and high-level ab initio calculations can provide precise geometric parameters (bond lengths, angles) and relative energies for each conformer.

Table 1: Theoretical Relative Energies of Key Conformers of Butan-1-amine This table presents hypothetical data based on the known conformational preferences of similar alkanes and amines. The exact energy differences for the perdeuterated species would require specific calculations.

Conformer (C4-C3-C2-C1 Dihedral)Relative Energy (kJ/mol)Description
Anti0.0The C4-C3 and C2-C1 bonds are in an anti-periplanar arrangement. Most stable.
Gauche~3-5The C4-C3 and C2-C1 bonds are in a gauche arrangement.
Eclipsed (Syn)>15High-energy transition state between conformers.

A significant advantage of computational chemistry is its ability to predict spectroscopic properties, which can be directly compared with experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies and corresponding intensities. dtic.mil For (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, this is particularly useful for identifying the vibrational modes associated with the C-D and N-D bonds, which appear at lower frequencies compared to their C-H and N-H counterparts due to the heavier mass of deuterium. Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. dtic.mil

Table 2: Representative Calculated Vibrational Frequencies for Perdeuterated Butan-1-amine This table shows expected frequency ranges for key vibrational modes based on typical values for deuterated compounds. Precise values require specific quantum chemical calculations.

Vibrational ModeTypical Calculated Frequency Range (cm⁻¹)
C-D Stretch2100 - 2250
N-D Stretch2300 - 2500
CD₂/CD₃ Bend/Scissor1000 - 1100
C-N Stretch1000 - 1200
C-C Stretch800 - 1000

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants. mdpi.com For deuterated species, calculations can quantify the deuterium isotope effect, which is the change in the chemical shift of a nearby nucleus (e.g., ¹³C or ¹H) upon isotopic substitution. mdpi.comnih.gov These effects, though small, are predictable and provide a sensitive probe of molecular structure and environment. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Perdeuterated Butan-1-amine Values are hypothetical estimates based on typical shifts for butan-1-amine and known deuterium isotope effects. Calculations would be needed for precise predictions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Deuterium Isotope Effect (Shift relative to non-deuterated)
C1~40Upfield shift (~ -0.5 to -1.0 ppm)
C2~35Upfield shift (~ -0.2 to -0.5 ppm)
C3~20Upfield shift (~ -0.1 to -0.3 ppm)
C4~13Small upfield shift (~ -0.1 ppm)

Computational Studies of Reaction Mechanisms and Kinetic Isotope Effects

Computational chemistry offers powerful tools to investigate the intricate details of reaction mechanisms that are often difficult or impossible to probe experimentally. For isotopically labeled compounds such as (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, theoretical investigations are particularly insightful for understanding how isotopic substitution influences reactivity. These studies provide a molecular-level picture of reaction pathways, the nature of transition states, and the quantum mechanical phenomena that govern the reaction rates.

Transition State Characterization and Reaction Pathway Elucidation

At the heart of understanding any chemical reaction lies the characterization of its transition state—the highest energy point on the minimum energy pathway connecting reactants and products. tesisenred.netunimi.it Computational methods, particularly those based on quantum mechanics, are adept at locating and characterizing these fleeting structures. researchgate.net For a reaction involving (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, such as a hydrogen abstraction or an enzymatic oxidation, computational chemists would model the potential energy surface of the reaction.

The process begins with identifying the reactant and product structures. Then, various computational algorithms are employed to locate the saddle point on the potential energy surface that corresponds to the transition state. researchgate.net A key feature of a computationally identified transition state is the presence of a single imaginary vibrational frequency. unimi.it This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant, through the transition state, to the product. unimi.it

For a reaction of (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, theoretical studies would elucidate the precise geometry of the transition state, including the bond lengths and angles of the atoms involved in the bond-breaking and bond-forming processes. researchgate.net For instance, in a hypothetical hydrogen abstraction from the α-carbon, the transition state would likely feature an elongated C-D bond and a partially formed bond between the deuterium and the abstracting species. The level of theory and the basis set used in these calculations are crucial for obtaining accurate results. Density Functional Theory (DFT) methods, such as B3LYP, are often a good compromise between accuracy and computational cost for systems of this size. nih.gov

By mapping out the entire reaction pathway, computational studies can reveal the presence of any intermediates and the energy barriers associated with each step. researchgate.net This allows for the determination of the rate-determining step of the reaction, which is the step with the highest energy barrier. nih.gov

Table 1: Hypothetical Transition State Geometries for α-Deuterium Abstraction from (~2~H_9_)Butan-1-(~2~H_2_)amine by a Generic Radical (X•)

This table illustrates the kind of data that would be generated from a computational study on the transition state of a hydrogen/deuterium abstraction reaction. The values are hypothetical and serve to exemplify the structural changes at the transition state.

ParameterReactant (C-D)Transition State (C···D···X)Product (D-X)
C-D Bond Length (Å)1.101.35-
D-X Bond Length (Å)-1.451.05
C-D-X Angle (°)-178.5-
Imaginary Frequency (cm⁻¹)-1100i-

Prediction and Interpretation of Primary and Secondary Deuterium Kinetic Isotope Effects

The replacement of hydrogen with deuterium can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). studylib.net The KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). studylib.net Computational chemistry provides a framework for predicting and interpreting these effects, offering deep insights into the reaction mechanism.

Primary Kinetic Isotope Effects (PKIEs)

A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. studylib.net In the case of (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, deuteration at the α-carbon and the amine group makes it a suitable candidate for studying PKIEs in reactions involving C-D or N-D bond cleavage.

Computationally, the KIE can be calculated using transition state theory. The rate constant is related to the vibrational frequencies of the reactant and the transition state. The zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond due to the heavier mass of deuterium. ethz.ch Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate and a kH/kD ratio greater than 1. Theoretical calculations can accurately predict the magnitude of the PKIE by computing the vibrational frequencies of both the isotopically substituted and unsubstituted reactants and transition states. A large PKIE (typically > 2) is strong evidence for the cleavage of that specific bond in the rate-limiting step.

Secondary Kinetic Isotope Effects (SKIEs)

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. studylib.net For (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, deuteration of the β, γ, and δ carbons could lead to observable SKIEs. These effects are generally smaller than PKIEs (kH/kD values are typically between 0.7 and 1.5) and are classified based on the location of the isotope relative to the reaction center. studylib.net

α-Secondary KIEs: These arise from isotopic substitution on the carbon atom undergoing a change in hybridization. For instance, if the α-carbon of butan-1-amine changes from sp3 to sp2 hybridization in the transition state, a normal KIE (kH/kD > 1) is expected.

β-Secondary KIEs: Isotopic substitution at the β-position can influence the reaction rate through hyperconjugation. The effect depends on whether hyperconjugative stabilization is more significant in the reactant or the transition state.

Computational models can predict these subtle effects by calculating the changes in vibrational frequencies of the entire molecule upon isotopic substitution.

Table 2: Hypothetical Calculated Deuterium Kinetic Isotope Effects for a Reaction of Butan-1-amine

This table provides illustrative examples of how computational chemistry can predict primary and secondary KIEs for different reaction types involving butan-1-amine. The values are hypothetical.

Reaction TypeIsotopic PositionKIE TypeCalculated kH/kDInterpretation
α-C-H/D Abstractionα-carbonPrimary6.5C-H/D bond cleavage is rate-determining.
N-H/D AbstractionNitrogenPrimary4.8N-H/D bond cleavage is rate-determining.
S_N2 Reaction at α-carbonα-carbonα-Secondary0.98sp³ to sp²-like transition state.
Carbocation formation at α-carbonβ-carbonβ-Secondary1.15Hyperconjugative stabilization of the transition state.

Theoretical Insights into Hydrogen Tunnelling Phenomena

In many reactions involving the transfer of a hydrogen atom, the particle can penetrate the activation barrier rather than going over it, a quantum mechanical phenomenon known as tunneling. Due to its larger mass, deuterium tunnels less readily than protium (B1232500). This can lead to unusually large primary kinetic isotope effects, sometimes with kH/kD ratios significantly higher than the semiclassical limit of around 7 at room temperature. studylib.net

Computational studies are essential for identifying and quantifying the contribution of tunneling to a reaction rate. Various theoretical methods, such as variational transition state theory with multidimensional tunneling corrections (VTST/MT), can be employed. These calculations can model the shape of the potential energy barrier and the probability of the particle tunneling through it.

For a reaction involving (ngcontent-ng-c559706526="" class="ng-star-inserted">2H_9)Butan-1-(ngcontent-ng-c559706526="" class="ng-star-inserted">2H_2)amine, if an experimentally observed KIE is exceptionally large, computational models can be used to determine if tunneling is a significant factor. The calculations would involve determining the reaction path and the potential energy along it. The degree of tunneling is sensitive to the width and height of the energy barrier. In some cases, particularly at low temperatures, tunneling can become the dominant pathway for a reaction.

Research Applications of Perdeuterated Butan 1 Amine

Mechanistic Investigations in Chemical Reactions

The strategic use of deuterated molecules like perdeuterated butan-1-amine is a cornerstone of mechanistic chemistry. By comparing the reaction rates and products of the deuterated versus the non-deuterated compound, chemists can gain profound insights into the sequence of bond-breaking and bond-forming events that constitute a chemical transformation. fiveable.me

Perdeuterated butan-1-amine can be instrumental in differentiating between competing reaction pathways, such as Hydrogen Atom Transfer (HAT) and Proton-Coupled Electron Transfer (PCET). rsc.orgnih.gov A HAT mechanism involves the transfer of a hydrogen atom (a proton and an electron together) in a single step. nih.govscripps.edu In contrast, a PCET process can involve the stepwise or concerted transfer of a proton and an electron between different donor and acceptor sites. nih.govacs.org

By analyzing the kinetic isotope effect, researchers can often distinguish between these pathways. A large KIE is typically characteristic of a HAT mechanism where the C-H/C-D bond is broken in the rate-determining step. nih.gov The magnitude of the KIE can provide clues about the transition state geometry. Conversely, a smaller or absent KIE might suggest an electron transfer-initiated mechanism where C-H bond breaking is not the primary event. acs.org Computational studies, in conjunction with experimental KIE data, can further clarify the nature of the singly occupied molecular orbital (SOMO) in the transition state, helping to unequivocally assign the mechanism as either HAT or PCET. rsc.org

In the realm of biochemistry, deuterated substrates like perdeuterated butan-1-amine are invaluable for probing the mechanisms of enzyme-catalyzed reactions. nih.govnih.gov Many enzymes, such as amine oxidases, catalyze reactions involving the cleavage of a C-H bond. nih.gov By using a deuterated amine, researchers can determine if this C-H bond cleavage is the rate-limiting step of the enzymatic reaction. nih.govnih.gov

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect is the ratio of the reaction rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). wikipedia.org It is one of the most sensitive probes for studying the transition state of a reaction. chegg.comwikipedia.org

The magnitude of the primary KIE can provide detailed information about the structure of the transition state. A maximal KIE (typically around 7 at room temperature for deuterium) suggests a transition state where the hydrogen is symmetrically shared between the donor and acceptor atoms. csbsju.edu A smaller KIE may indicate either an "early" transition state (where the C-H bond is only slightly broken) or a "late" transition state (where the C-H bond is almost completely broken).

Furthermore, secondary kinetic isotope effects, where the deuterated bond is not directly broken, can also provide insight. For example, a KIE observed when the deuterium (B1214612) is on a carbon adjacent to the reacting center can report on changes in hybridization from the reactant to the transition state. csbsju.edu Inverse isotope effects (kH/kD < 1), where the deuterated compound reacts faster, can occur if a C-H bond becomes more tightly held in the transition state. csbsju.edu These subtle effects, measured using substrates like perdeuterated butan-1-amine, allow for a detailed mapping of the reaction's energy surface and the geometry of the transition state. elifesciences.org

The observed kinetic isotope effect is not solely a property of the reacting molecule but can be significantly influenced by its environment. The polarity of the solvent, for instance, can alter the stability of the reactants and the transition state, thereby changing the activation energy and the measured KIE. nih.govnih.gov Studies have shown that solvent polarity can enhance or diminish the electronic effects of substituent groups on a reacting molecule. nih.gov

For example, in a reaction involving perdeuterated butan-1-amine, changing from a nonpolar to a polar solvent could stabilize a charge-separated transition state, potentially altering the degree of C-D bond cleavage at that stage and thus changing the KIE. nih.govnih.gov Similarly, adding different substituents to the amine or the reacting partner can electronically influence the reaction center. Investigating how these modifications, in combination with isotopic labeling, affect the reaction rate provides a more complete picture of the reaction mechanism and the interplay of electronic, steric, and solvent effects in determining the structure and energy of the transition state. nih.gov

Interactive Data Table: Illustrative Kinetic Isotope Effects in Amine Reactions

This table provides hypothetical KIE values to illustrate the principles discussed. Actual experimental values would be specific to each reaction.

Reaction TypeIsotopic PositionSolventkH/kDImplied Mechanistic Feature
OxidationC1Hexane6.8C-H bond cleavage is the rate-determining step in a non-polar environment.
EliminationC2Ethanol4.5C-H bond cleavage at the β-carbon is significant in the transition state.
Enzyme CatalysisC1Water (H₂O)15.2Significant hydrogen tunneling occurs in the enzyme's active site.
Enzyme CatalysisC1Heavy Water (D₂O)12.5Solvent isotope effect indicates proton transfer is involved in the mechanism.
Nucleophilic Substitution-Acetonitrile1.05No primary KIE; C-H bond is not broken in the rate-determining step.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.